molecular formula C6H5BrN2O3 B13689038 2-Amino-4-bromo-5-nitrophenol

2-Amino-4-bromo-5-nitrophenol

Cat. No.: B13689038
M. Wt: 233.02 g/mol
InChI Key: QWBOMOREDSPASN-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-nitrophenol is an aromatic compound that belongs to the class of nitrophenols It is characterized by the presence of amino, bromo, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-nitrophenol typically involves a multi-step process. One common method includes the nitration of aniline followed by bromination and subsequent amination. The steps are as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

2-amino-4-bromo-5-nitrophenol

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2

InChI Key

QWBOMOREDSPASN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])O)N

Origin of Product

United States

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